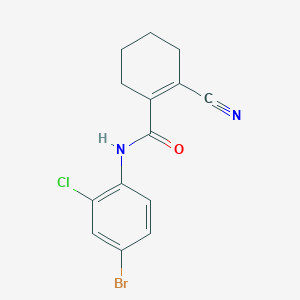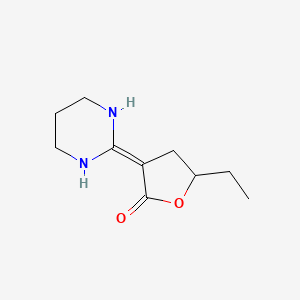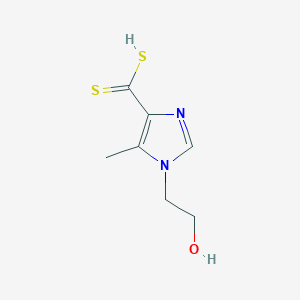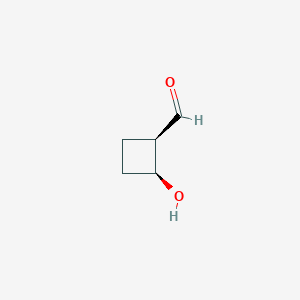![molecular formula C24H20O B14375331 1-Butoxybenzo[e]pyrene CAS No. 89963-32-6](/img/structure/B14375331.png)
1-Butoxybenzo[e]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxybenzo[e]pyrene is a derivative of benzo[e]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant environmental impact. This compound consists of a benzo[e]pyrene core with a butoxy group attached, making it a unique member of the PAH family. Polycyclic aromatic hydrocarbons like benzo[e]pyrene are known for their presence in fossil fuels, wood smoke, and other organic materials .
Preparation Methods
The synthesis of 1-butoxybenzo[e]pyrene typically involves the functionalization of the benzo[e]pyrene core. One common method is the electrophilic aromatic substitution, where the butoxy group is introduced at a specific position on the benzo[e]pyrene ring. This can be achieved using butyl alcohol and a suitable catalyst under controlled conditions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butoxybenzo[e]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[e]pyrene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butoxybenzo[e]pyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Researchers investigate its interactions with biological systems to understand the effects of PAHs on living organisms.
Medicine: Studies focus on its potential carcinogenic and mutagenic properties, contributing to cancer research.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-butoxybenzo[e]pyrene involves its interaction with cellular components, leading to the formation of reactive metabolites. These metabolites can induce oxidative stress by generating reactive oxygen species (ROS), which can damage DNA and other cellular structures . The compound’s effects are mediated through the cytochrome P450 enzyme system, particularly the CYP1A1 enzyme .
Comparison with Similar Compounds
1-Butoxybenzo[e]pyrene can be compared to other PAHs such as:
Benzo[a]pyrene: Known for its strong carcinogenic properties.
Dibenzopyrenes: Similar in structure but with different substitution patterns.
Cyclopentapyrenes: Contain additional fused rings, altering their chemical behavior.
The uniqueness of this compound lies in its specific butoxy substitution, which influences its reactivity and interactions with biological systems.
Properties
CAS No. |
89963-32-6 |
|---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
8-butoxybenzo[e]pyrene |
InChI |
InChI=1S/C24H20O/c1-2-3-15-25-21-14-13-17-12-11-16-7-6-10-19-18-8-4-5-9-20(18)24(21)23(17)22(16)19/h4-14H,2-3,15H2,1H3 |
InChI Key |
AUCHOJIFPAVKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)

![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)

![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)




